molecular formula C21H20BNO2 B14739552 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate CAS No. 5601-33-2

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate

Katalognummer: B14739552
CAS-Nummer: 5601-33-2
Molekulargewicht: 329.2 g/mol
InChI-Schlüssel: YLQHFGMLXCLMJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a boron atom, which is bonded to two phenyl groups and a phenyl ring substituted with an imino and hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Eigenschaften

CAS-Nummer

5601-33-2

Molekularformel

C21H20BNO2

Molekulargewicht

329.2 g/mol

IUPAC-Name

2-[(2-diphenylboranyloxyphenyl)methylideneamino]ethanol

InChI

InChI=1S/C21H20BNO2/c24-16-15-23-17-18-9-7-8-14-21(18)25-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,17,24H,15-16H2

InChI-Schlüssel

YLQHFGMLXCLMJW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.